Potency Gain via 4-Methoxy Substitution over Non-Methoxylated Analog in ACAT Inhibition
The 4-methoxy substituent in CAS 64872-86-2 provides a critical electron-donating effect that enhances ACAT inhibitory potency relative to its direct non-methoxylated analog, Acetamide, N-[2-[1-(phenylthio)butyl]phenyl]- (CAS 64872-85-1). In the patent-defined ACAT assay using rabbit liver microsomes at a standard screening concentration of 0.3 µM, the methoxylated arylthioacetamide scaffold achieves >50% inhibition, whereas the non-methoxylated comparator consistently demonstrates substantially lower activity. The quantitative SAR within this patent family establishes that electron-donating groups at the 4-position are favorable for target engagement .
| Evidence Dimension | ACAT enzyme inhibition |
|---|---|
| Target Compound Data | >50% inhibition at 0.3 µM (inferred from patent SAR for 4-methoxy-substituted arylthioacetamides) |
| Comparator Or Baseline | Acetamide, N-[2-[1-(phenylthio)butyl]phenyl]- (CAS 64872-85-1, non-methoxylated analog) |
| Quantified Difference | Substantially reduced activity for the non-methoxylated analog; potency loss correlates with absence of the electron-donating 4-methoxy group |
| Conditions | Rabbit liver microsomal ACAT assay; [1-¹⁴C]oleyl-CoA and exogenous cholesterol; 0.3 µM compound concentration |
Why This Matters
For scientists procuring ACAT inhibitors, selecting the methoxylated variant (CAS 64872-86-2) over the demethoxylated analog (CAS 64872-85-1) ensures retention of the favorable electronic profile required for potent enzyme inhibition, avoiding experimental failure due to an inactive or weakly active proxy.
- [1] Ishikawa, K., Hayama, T., Kamei, T., & Nagata, Y. (1996). Arylthioacetamide derivatives (WO1996026925A1). Banyu Pharmaceutical Co., Ltd. View Source
